molecular formula C12H19NS B11796766 1-Butyl-2-(thiophen-3-yl)pyrrolidine

1-Butyl-2-(thiophen-3-yl)pyrrolidine

Cat. No.: B11796766
M. Wt: 209.35 g/mol
InChI Key: JDDFGCZBYFSKCW-UHFFFAOYSA-N
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Description

1-Butyl-2-(thiophen-3-yl)pyrrolidine is a heterocyclic compound that features a pyrrolidine ring substituted with a butyl group at the first position and a thiophene ring at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-2-(thiophen-3-yl)pyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors. For instance, the reaction of a suitable amine with a dihaloalkane can form the pyrrolidine ring.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions. This can be achieved by reacting the pyrrolidine ring with butyl halides under basic conditions.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced through cross-coupling reactions, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives and palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-2-(thiophen-3-yl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.

    Reduction: Reduced derivatives with additional hydrogen atoms.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1-Butyl-2-(thiophen-3-yl)pyrrolidine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: It can be used in the development of organic semiconductors and conductive polymers.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its unique structural features.

    Industrial Applications: It can be used in the synthesis of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-Butyl-2-(thiophen-3-yl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    1-Butyl-2-(thiophen-2-yl)pyrrolidine: Similar structure but with the thiophene ring attached at a different position.

    1-Butyl-2-(furan-3-yl)pyrrolidine: Similar structure but with a furan ring instead of a thiophene ring.

    1-Butyl-2-(pyridin-3-yl)pyrrolidine: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

1-Butyl-2-(thiophen-3-yl)pyrrolidine is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This makes it particularly useful in applications where specific electronic characteristics are desired, such as in the development of organic semiconductors.

Properties

Molecular Formula

C12H19NS

Molecular Weight

209.35 g/mol

IUPAC Name

1-butyl-2-thiophen-3-ylpyrrolidine

InChI

InChI=1S/C12H19NS/c1-2-3-7-13-8-4-5-12(13)11-6-9-14-10-11/h6,9-10,12H,2-5,7-8H2,1H3

InChI Key

JDDFGCZBYFSKCW-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCCC1C2=CSC=C2

Origin of Product

United States

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